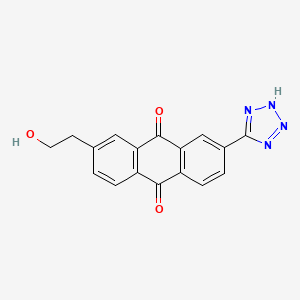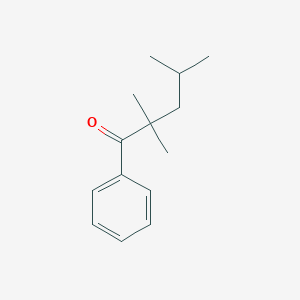![molecular formula C17H11NO2 B14583201 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one CAS No. 61453-93-8](/img/structure/B14583201.png)
3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions and oxidative coupling strategies . For instance, starting from a pyridine or pyrrole scaffold, the compound can be synthesized through a series of steps involving deprotection and cyclization reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and dyes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Indolizine: A precursor to many indolizidine alkaloids with diverse biological activities.
Pyranoindolizine: Similar in structure but may have different substituents or ring systems.
Indole Derivatives: Compounds with an indole core, known for their wide range of biological activities.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61453-93-8 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-phenylpyrano[4,3-a]indolizin-1-one |
InChI |
InChI=1S/C17H11NO2/c19-17-14-11-18-9-5-4-8-15(18)13(14)10-16(20-17)12-6-2-1-3-7-12/h1-11H |
InChI Key |
OUWDYHAXJCQNBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C=CC=CN4C=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


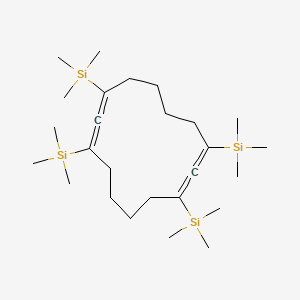
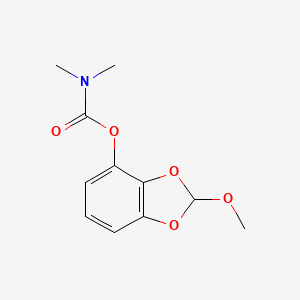

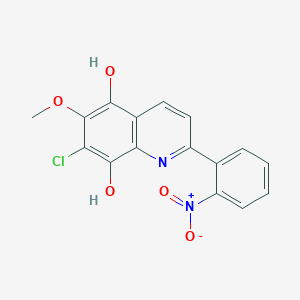


silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
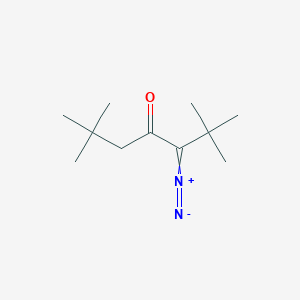
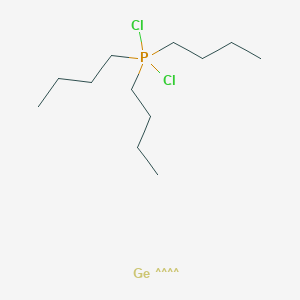
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)
